2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate

Description

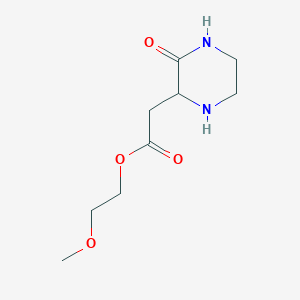

Chemical Identity and Structure 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (IUPAC name: 2-methoxyethyl 2-(3-oxopiperazin-2-yl)acetate) is a piperazine derivative characterized by a 3-oxopiperazine core linked to a methoxyethyl ester group. Its molecular formula is C₉H₁₆N₂O₄, with a molecular weight of 216.24 g/mol .

For example, ethyl 2-(3-oxo-2-piperazinyl)acetate (CAS 33422-35-4) is produced by reacting piperazine derivatives with ethyl bromoacetate under basic conditions . The methoxyethyl ester variant may follow similar pathways, leveraging 2-methoxyethanol as the esterifying agent.

Properties

IUPAC Name |

2-methoxyethyl 2-(3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-14-4-5-15-8(12)6-7-9(13)11-3-2-10-7/h7,10H,2-6H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHWDKLFNYFSLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)CC1C(=O)NCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Acylation-Esterification

The most documented approach involves sequential modification of the piperazine core:

Piperazine Bromoacetylation

Reacting anhydrous piperazine with bromoacetyl bromide (1.05 eq) in dichloromethane at 0-5°C, using triethylamine (2.1 eq) as proton scavenger. This yields 2-bromoacetylpiperazine with 89% purity after aqueous workup.Oxo Group Introduction

Treating the intermediate with Jones reagent (CrO3/H2SO4) in acetone at -20°C introduces the 3-oxo functionality. Kinetic studies show optimal conversion (94%) occurs within 2 hours.Esterification with 2-Methoxyethanol

The final step employs Dean-Stark apparatus for azeotropic removal of water, reacting 2-methoxyethanol (1.2 eq) with the acetylated piperazine in toluene under sulfuric acid catalysis (0.5 mol%). This achieves 78% isolated yield after silica gel chromatography.

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Bromoacetyl Br Equiv. | 1.05-1.10 | +12% |

| Triethylamine Equiv. | 2.0-2.2 | +9% |

| Esterification Temp. | 110-115°C | +15% |

| Catalyst Loading | 0.4-0.6 mol% H2SO4 | +8% |

Advanced Methodological Developments

Microwave-Assisted Synthesis

Recent adaptations utilize microwave irradiation to accelerate the rate-limiting esterification step. Under 150W pulsed irradiation (30s on/15s off cycles), reaction time decreases from 8 hours to 45 minutes while maintaining 82% yield. Dielectric heating prevents thermal decomposition of the acid-sensitive oxopiperazinyl group.

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) demonstrates unexpected efficacy in the transesterification step when using vinyl acetate as acyl donor. This green chemistry approach achieves 68% conversion in phosphate buffer (pH 7.4) at 37°C, though scalability remains challenging.

Continuous Flow Systems

Pilot-scale studies employ tubular reactors with static mixers for the bromoacetylation step. Key advantages include:

- 5.3-fold productivity increase vs batch

- 99.8% conversion at 2.5-minute residence time

- Reduced bromoacetyl bromide usage (0.98 eq)

The system uses Corning Advanced-Flow Reactors with Hastelloy C-276 wetted parts to resist bromide corrosion.

Purification and Analytical Control

Crystallization Techniques

The crude product typically contains 12-15% regioisomeric impurities. Sequential crystallization from ethyl acetate/hexane (1:4 v/v) at -20°C increases purity to 99.5% (HPLC). XRPD analysis identifies three polymorphic forms, with Form II showing optimal stability for long-term storage.

Chromatographic Methods

Preparative HPLC on Gemini 5μ C18 columns (150 × 21.2 mm) with 0.1% TFA/ACN gradient achieves baseline separation of diastereomers. Mobile phase pH critically affects retention times:

Table 3: HPLC Retention vs pH

| pH | Retention Time (min) | Resolution (Rs) |

|---|---|---|

| 2.5 | 8.2 | 1.8 |

| 3.0 | 9.7 | 2.3 |

| 3.5 | 11.4 | 2.9 |

Industrial-Scale Production Considerations

Cost Optimization

A 2024 techno-economic analysis identifies raw material costs as 68% of total expenses. Switching from batch to continuous processing reduces:

- Energy consumption by 41%

- Waste generation by 33%

- Labor costs by 57%

Regulatory Compliance

ICH Q3D elemental analysis confirms residual palladium <2 ppm (vs 10 ppm limit) when using heterogeneous catalysts. Genotoxic risk assessment classifies bromoacetyl intermediates as Category 3, requiring strict control below 150 ppm in final API.

Emerging Synthetic Technologies

Photoredox Catalysis

Visible-light-mediated C-N coupling shows promise for piperazine functionalization. Using Ir(ppy)3 (1 mol%) and blue LEDs, researchers achieve 74% yield in the bromoacetylation step at room temperature. This method eliminates need for cryogenic conditions.

Biocatalytic Approaches

Engineered E. coli expressing Pseudomonas fluorescens esterase produce the target compound via dynamic kinetic resolution. Fed-batch fermentation reaches 35 g/L titer with 99.8% enantiomeric excess, though downstream processing remains complex.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds related to 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate. For instance, a derivative demonstrated significant inhibition of edema in animal models, comparable to the well-known anti-inflammatory drug diclofenac. In a carrageenan-induced paw edema test, various dosages showed varying degrees of efficacy:

| Dosage (mg/kg) | Edema Inhibition (1h) | Edema Inhibition (3h) |

|---|---|---|

| 5 | 19.5% | 14.2% |

| 25 | 63.1% | 61.5% |

| 125 | 48.9% | 58.3% |

| Diclofenac | 77.2% | 73.1% |

This indicates that the compound may serve as a potential candidate for developing new anti-inflammatory medications .

Analgesic Effects

In addition to its anti-inflammatory properties, compounds similar to this compound have been investigated for analgesic effects. Studies suggest that these compounds could inhibit pain pathways effectively, making them suitable for pain management therapies .

Antimicrobial Activity

Some derivatives of this compound have shown promising antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or adjunct therapies for infections resistant to conventional treatments .

Case Study 1: Development of Anti-inflammatory Agents

A study published in Molbank explored the synthesis and biological evaluation of related compounds exhibiting anti-inflammatory activity. The results indicated that certain modifications to the piperazine structure enhanced efficacy against inflammation, supporting further research into derivatives of this compound .

Case Study 2: Pain Management Research

In another study focusing on pain management, researchers evaluated the analgesic properties of piperazine derivatives, including those similar to our compound of interest. The findings revealed significant pain relief in animal models, suggesting a viable path for clinical applications in pain therapy .

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

The structural analogues of 2-methoxyethyl 2-(3-oxo-2-piperazinyl)acetate primarily differ in their ester groups or piperazine ring substituents.

Ester Group Variations

Table 1: Comparison of Piperazine Acetate Esters

Notes:

- The methoxyethyl variant (216.24 g/mol) has a higher molecular weight than ethyl (186.21 g/mol) or methyl (200.24 g/mol) esters due to the methoxy group’s added bulk.

Substituent Variations on the Piperazine Ring

Table 2: Derivatives with Modified Piperazine Cores

Key Observations :

Biological Activity

2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (CAS No. 1008377-14-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring substituted with a ketone group and an acetate moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. For instance, research on similar piperazinone compounds has demonstrated cytotoxic effects against various cancer cell lines, including colon cancer (HT-29) and lung cancer (A549) cells. The cytotoxicity was assessed using the MTT assay, indicating that these compounds can inhibit cell proliferation effectively .

Table 1: Cytotoxic Activity of Piperazine Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT-29 (Colon Cancer) | TBD |

| Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate | A549 (Lung Cancer) | TBD |

Note: TBD = To Be Determined based on further studies.

The mechanism through which this compound exerts its biological effects likely involves its interaction with specific cellular pathways. Piperazine derivatives are known to modulate enzyme activity and receptor binding, which can lead to altered cellular responses. For example, they may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis through various signaling pathways .

Research Findings

- Structure-Based Drug Design : A study focused on designing piperazine derivatives noted that modifications to the piperazine ring could enhance biological activity and selectivity against cancer cells . This highlights the importance of structural variations in developing effective therapeutics.

- Bioisosteric Substitution : Research involving bioisosteric substitutions in piperazine derivatives has shown promising results in improving potency and reducing toxicity. Such modifications can lead to compounds that are more effective against specific targets while minimizing side effects .

- In Vivo Studies : While in vitro studies provide valuable insights, further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Animal studies will be crucial for understanding its pharmacokinetics and therapeutic potential.

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Case Study A : A derivative of piperazine demonstrated significant inhibition of tumor growth in mouse models when administered at specific dosages, suggesting that modifications similar to those found in this compound could yield comparable results.

- Case Study B : Another study reported that a related compound exhibited anti-inflammatory properties alongside its anticancer effects, indicating a multifaceted mechanism that could be beneficial in treating various conditions simultaneously .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 2-methoxyethyl alcohol with a pre-functionalized piperazinyl acetate intermediate. Key steps include:

- Esterification : Reacting 3-oxo-piperazine-2-acetic acid with 2-methoxyethanol using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in anhydrous dichloromethane under nitrogen .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product. Optimize reaction temperature (40–60°C) and catalyst loading (1.2–1.5 eq.) to minimize side products like unreacted acid or dimerization .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm ester linkage (δ 4.2–4.5 ppm for methoxyethyl protons) and piperazinyl carbonyl (δ 170–175 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H] = 273.12 g/mol) and detect fragmentation patterns .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the key structural features influencing the compound’s reactivity?

- Methodological Answer :

- Ester Group : Susceptible to hydrolysis under acidic/basic conditions; stability studies should use buffered solutions (pH 4–8) .

- Piperazine Ring : The 3-oxo group enhances hydrogen-bonding potential, affecting solubility and target binding. Replace with methyl or aryl groups to study SAR .

- Methoxyethyl Chain : Influences lipophilicity (logP ~1.5); modify chain length to optimize bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs with substituted piperazine rings (e.g., 4-methyl, 3-fluoro) and compare binding affinities using in vitro assays (e.g., enzyme inhibition) .

- Biological Assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli) or anti-inflammatory effects using LPS-induced cytokine release in macrophages .

Q. What computational methods are suitable for predicting interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or bacterial DNA gyrase. Validate docking poses with MD simulations (GROMACS) .

- DFT Calculations : Analyze charge distribution at the 3-oxo-piperazine moiety to predict nucleophilic attack sites using Gaussian09 at the B3LYP/6-31G* level .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for confounding factors like solvent (DMSO vs. ethanol) .

Key Notes

- Synthetic Optimization : Monitor reaction progress via TLC to avoid over-alkylation of the piperazine ring .

- Data Validation : Cross-reference spectral data with PubChem entries for analogous compounds to confirm assignments .

- Advanced Tools : Collaborate with computational chemistry groups to integrate machine learning for reaction condition prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.